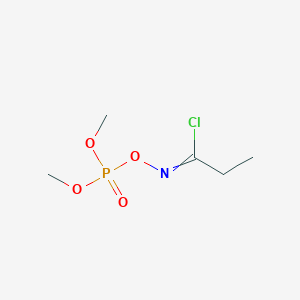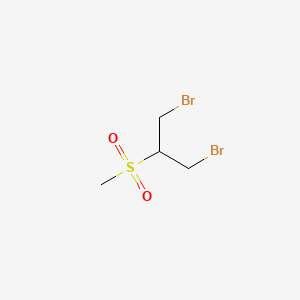
Propane, 1,3-dibromo-2-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,3-dibromo-2-(methylsulfonyl)- is an organic compound with the molecular formula C4H8Br2O2S. This compound is characterized by the presence of two bromine atoms and a methylsulfonyl group attached to a propane backbone. It is a versatile compound used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,3-dibromo-2-(methylsulfonyl)- typically involves the bromination of propane derivatives followed by the introduction of the methylsulfonyl group. One common method is the bromination of 1,3-dibromopropane, followed by the reaction with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform, and the methylsulfonyl group is introduced using methylsulfonyl chloride in the presence of a base like sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1,3-dibromo-2-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form propane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and thiols.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include propane derivatives with reduced bromine content.
Aplicaciones Científicas De Investigación
Propane, 1,3-dibromo-2-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in proteins.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propane, 1,3-dibromo-2-(methylsulfonyl)- involves its reactivity with nucleophilic sites in molecules. The bromine atoms can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methylsulfonyl group can participate in oxidation and reduction reactions, altering the chemical properties of the compound. These reactions can affect molecular targets such as enzymes and proteins, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromopropane: A similar compound with two bromine atoms but lacking the methylsulfonyl group.
1,2-Dibromo-3-chloropropane: Another similar compound with an additional chlorine atom.
1,3-Dibromo-2-methylpropane: A compound with a similar structure but with a methyl group instead of a methylsulfonyl group.
Uniqueness
Propane, 1,3-dibromo-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased reactivity in oxidation and reduction reactions. This makes it a valuable compound in various chemical syntheses and industrial applications.
Propiedades
Número CAS |
106124-83-8 |
|---|---|
Fórmula molecular |
C4H8Br2O2S |
Peso molecular |
279.98 g/mol |
Nombre IUPAC |
1,3-dibromo-2-methylsulfonylpropane |
InChI |
InChI=1S/C4H8Br2O2S/c1-9(7,8)4(2-5)3-6/h4H,2-3H2,1H3 |
Clave InChI |
RVVZEHPNTIEJDE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



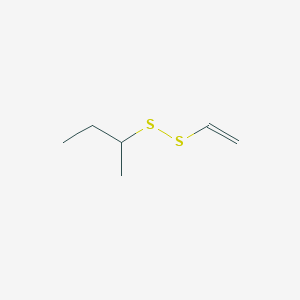
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
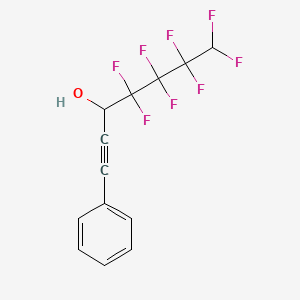

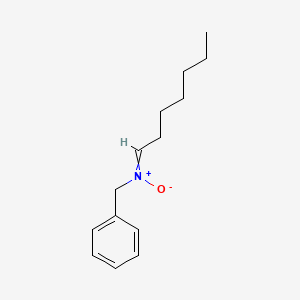
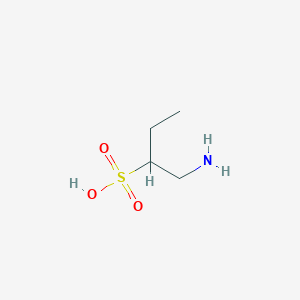
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
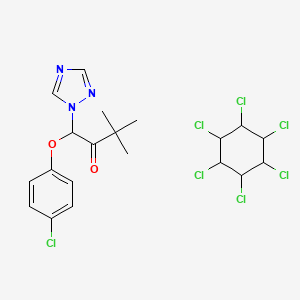

![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
